2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Catalog No.
S562908
CAS No.
605-94-7
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone

CAS Number

605-94-7

Product Name

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

IUPAC Name

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3

InChI Key

UIXPTCZPFCVOQF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)OC)OC

Synonyms

2,3-dimethoxy-5-methyl-1,4-benzoquinone, 2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione, CCRIS 7153, coenzyme Qo, ubiquinone 0, ubiquinone-0, ubiquinone-O, UQ(0) cpd

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)OC)OC

2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as ubiquinone-0 (UQ0), is a naturally occurring quinone found in fungi such as Taiwanofungus camphoratus, Antrodia cinnamomea, and Taiwanofungus salmoneus []. This compound holds potential applications in various scientific research fields, as detailed below:

Tau Protein Aggregation:

UQ0 can induce the formation of fibrils from the tau protein, a crucial component of neurons. Studying these fibrils helps researchers understand the process of neurodegenerative diseases like Alzheimer's, where tau protein aggregation is a hallmark. UQ0 can be used to identify regions of the tau protein involved in fibrillization, potentially aiding in the development of therapeutic strategies [].

2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C9H10O4C_9H_{10}O_4. This compound features a benzoquinone structure characterized by two methoxy groups and a methyl group at specific positions on the aromatic ring. It is primarily recognized for its occurrence in various fungi, including Antrodia cinnamomea and Taiwanofungus camphoratus, where it may play a role in the organism's metabolic processes and potential bioactivity .

The reactivity of 2,3-dimethoxy-5-methyl-1,4-benzoquinone is notable in several chemical transformations:

  • Oxidation and Reduction: It can act as an oxidizing agent, facilitating the oxidation of ascorbic acid under varying pH conditions. The kinetics of this reaction have been studied to understand its behavior in different environments .
  • Synthesis Reactions: The compound can be synthesized through a series of reactions starting from 3,4,5-trimethoxytoluene. This involves a Vilsmeier reaction followed by oxidation steps using hydrogen peroxide and dichromate, leading to high yields of the desired product .

2,3-Dimethoxy-5-methyl-1,4-benzoquinone exhibits various biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may be beneficial in mitigating oxidative stress in biological systems.
  • Anti-Cancer Activity: Research indicates that it can downregulate proto-oncogenes such as HER-2 and decrease levels of phosphorylated AKT and mTOR in cancer cell lines, suggesting a role in cancer therapy .
  • Enzymatic Interactions: It has been implicated in the kinetics of oxidation reactions involving ascorbate and epinephrine, further highlighting its biochemical significance .

The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone typically involves:

  • Starting Material: 3,4,5-trimethoxytoluene.
  • Vilsmeier Reaction: Reacting with phosphorus oxychloride and N,N-dimethylformamide to introduce aldehyde groups.
  • Oxidation Steps:
    • Initial oxidation to form phenolic compounds using hydrogen peroxide.
    • Further oxidation using dichromate or air to achieve the final benzoquinone structure.

This method yields over 80% efficiency and is noted for its simplicity and cost-effectiveness .

The applications of 2,3-dimethoxy-5-methyl-1,4-benzoquinone span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in cancer treatment.
  • Biochemistry: Its role as an antioxidant makes it valuable in studies related to oxidative stress and enzymatic reactions.
  • Natural Products Chemistry: It serves as a marker for certain fungi and may be used in the study of fungal metabolites.

Studies have focused on the interactions of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with other biological molecules:

  • Ascorbic Acid: The compound's ability to oxidize ascorbic acid highlights its role in redox biology .
  • Epinephrine: Kinetic studies have shed light on how it interacts with epinephrine under physiological conditions .

These interactions underline its potential utility in both therapeutic contexts and biochemical research.

Several compounds share structural similarities with 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-1,4-benzoquinoneOne methoxy groupLess potent antioxidant activity compared to 2,3-Dimethoxy derivative.
Ubiquinone (Coenzyme Q)Longer isoprenoid side chainPlays a crucial role in mitochondrial electron transport.
2-Hydroxy-1,4-benzoquinoneHydroxy instead of methoxyExhibits different reactivity patterns due to hydroxyl group presence.
2,6-Dimethoxy-p-benzoquinoneTwo methoxy groups at different positionsDifferent biological activities related to its structure.

The uniqueness of 2,3-dimethoxy-5-methyl-1,4-benzoquinone lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity compared to these similar compounds. Its potential applications in pharmaceuticals make it a subject of ongoing research interest.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

182.05790880 g/mol

Monoisotopic Mass

182.05790880 g/mol

Heavy Atom Count

13

LogP

0.8 (LogP)

Melting Point

59.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

605-94-7

Wikipedia

Ubiquinone-0

Dates

Modify: 2023-08-15
Kaplunet al. Glyoxylate carboligase lacks the canonical active site glutamate of thiamin-dependent enzymes Nature Chemical Biology, doi: 10.1038/nchembio.62, published online 6 January 2008. http://www.nature.com/naturechemicalbiology
A primary hydrogen-deuterium isotope effect observed at the single-molecule level. Lu et al. Nature Chemistry, doi: 10.1038/nchem.821, published online 12 September 2010 http://www.nature.com/nchem

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